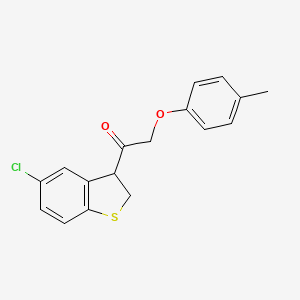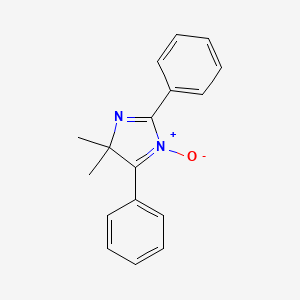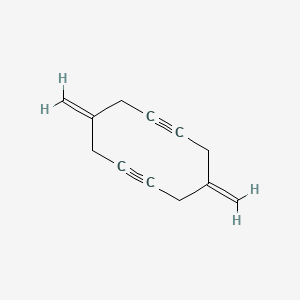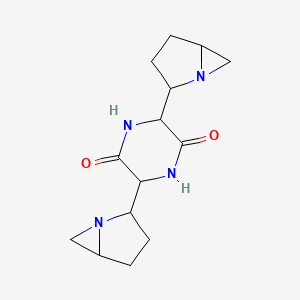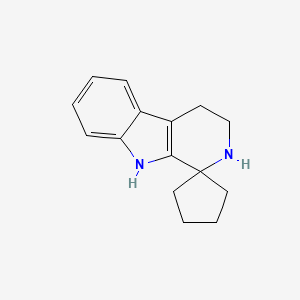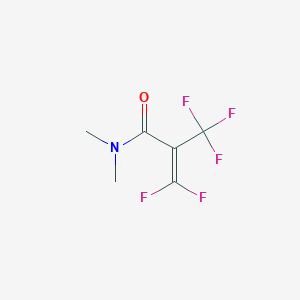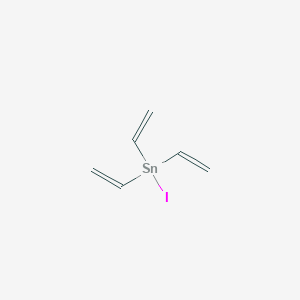
Triethenyl(iodo)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethenyl(iodo)stannane is an organotin compound characterized by the presence of three ethenyl groups and one iodine atom attached to a tin center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triethenyl(iodo)stannane typically involves the reaction of ethenylmagnesium bromide with tin(IV) iodide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
SnI4+3CH2=CHMgBr→Sn(CH2=CH2)3I+3MgBrI
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, ensuring stringent control of reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Triethenyl(iodo)stannane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Oxidation and Reduction: The tin center can participate in oxidation-reduction reactions, altering its oxidation state.
Radical Reactions: The compound can generate radicals under specific conditions, facilitating radical-mediated transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents).
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) are used.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or light irradiation are employed.
Major Products:
Substitution Reactions: Products include various organotin compounds with different substituents.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Radical Reactions: Products include radical adducts and cyclized products.
Scientific Research Applications
Triethenyl(iodo)stannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of complex organotin compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Research: Organotin compounds, including this compound, are studied for their biological activity and potential medicinal applications.
Radiochemistry: The iodine atom in the compound can be replaced with radioactive isotopes, making it useful in radiolabeling and imaging studies.
Mechanism of Action
The mechanism of action of triethenyl(iodo)stannane involves its ability to participate in various chemical reactions due to the presence of reactive ethenyl groups and the tin center. The compound can form radicals, undergo substitution, and participate in oxidation-reduction reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Tributyltin Hydride: Another organotin compound used in radical reactions and organic synthesis.
Triphenyltin Chloride: Used in various organic transformations and as a catalyst.
Tetraalkynylstannanes: Employed in Stille cross-coupling reactions for the formation of carbon-carbon bonds.
Uniqueness: Triethenyl(iodo)stannane is unique due to the presence of ethenyl groups, which provide distinct reactivity compared to other organotin compounds. Its ability to participate in a wide range of reactions, including radical and substitution reactions, makes it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
49826-66-6 |
|---|---|
Molecular Formula |
C6H9ISn |
Molecular Weight |
326.75 g/mol |
IUPAC Name |
tris(ethenyl)-iodostannane |
InChI |
InChI=1S/3C2H3.HI.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1 |
InChI Key |
SKVPBOHNPSLPDE-UHFFFAOYSA-M |
Canonical SMILES |
C=C[Sn](C=C)(C=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



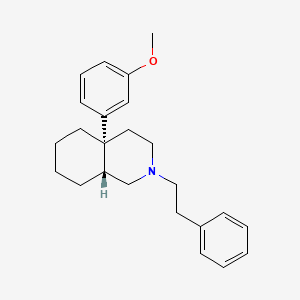

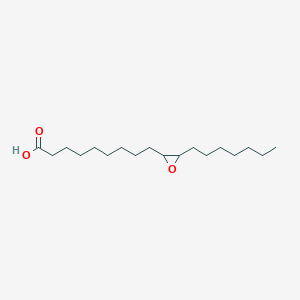
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
